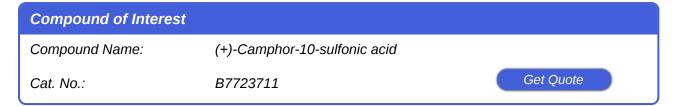


(+)-Camphor-10-sulfonic acid CAS number and molecular weight

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An In-depth Technical Guide to (+)-Camphor-10-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(+)-Camphor-10-sulfonic acid** (CSA), a versatile chiral acid widely utilized in chemical synthesis and drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a chiral resolving agent and a catalyst in asymmetric synthesis.

Core Properties and Identification

(+)-Camphor-10-sulfonic acid, systematically named (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid, is a strong organic acid.[1] It is a white, crystalline, and hygroscopic solid that is soluble in water and a range of organic solvents.[2] Its robust acidic nature and inherent chirality make it an invaluable tool in stereoselective chemical processes.

Quantitative Data Summary



Property	Value	References
CAS Number	3144-16-9	[3]
Molecular Formula	C10H16O4S	[3]
Molecular Weight	232.30 g/mol	[3]
Melting Point	~200 °C (with decomposition)	[3]
Optical Activity	[α]20/D +21.5±1° (c=10% in H ₂ O)	[3]
Acidity (pKa)	1.2	[4]
Appearance	White to light beige powder	[5]

Synthesis and Manufacturing

(+)-Camphor-10-sulfonic acid can be synthesized from natural (+)-camphor. The general method for producing camphorsulfonic acid involves the sulfonation of camphor using a mixture of sulfuric acid and acetic anhydride.[4][6] To obtain the desired (+)-enantiomer, the starting material must be optically active natural camphor.[6]

Experimental Protocol: Synthesis of Camphorsulfonic Acid (Racemic)

The following protocol, adapted from Organic Syntheses, describes the preparation of the racemic mixture, D,L-10-Camphorsulfonic acid.[6] For the synthesis of the (+)-enantiomer, natural (+)-camphor would be used as the starting material.

Materials:

- Concentrated sulfuric acid (6 moles)
- Acetic anhydride (12 moles)
- D,L-camphor, coarsely powdered (6 moles)
- Ether for washing



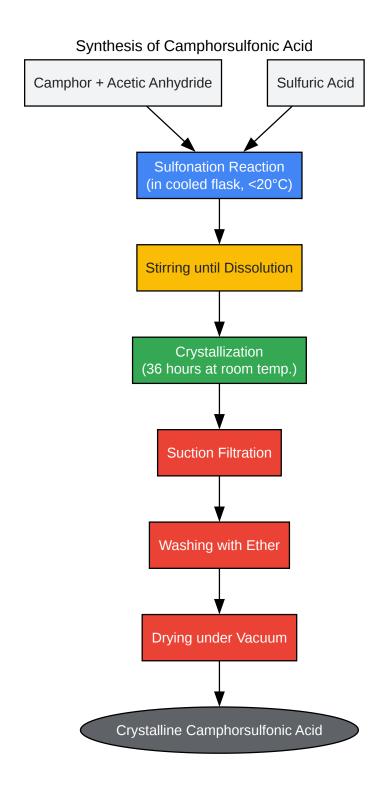
Ice-salt mixture

Procedure:

- A 3-liter, three-necked, round-bottomed flask is equipped with a powerful stirrer, a dropping funnel, and a thermometer.
- 6 moles of concentrated sulfuric acid are added to the flask and cooled in an ice-salt bath.
- With stirring, 12 moles of acetic anhydride are added at a rate that maintains the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.
- The dropping funnel is replaced, and 6 moles of powdered D,L-camphor are added to the mixture.
- Stirring is continued until the camphor has completely dissolved.
- The stirrer is removed, the flask is sealed, and the mixture is allowed to stand for 36 hours as the ice bath melts.
- The crystalline camphorsulfonic acid is collected by suction filtration and washed with ether.
- The product is dried in a vacuum desiccator at room temperature. The expected yield is 38-42%.

Diagram of Synthetic Workflow





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Caption: Workflow for the synthesis of camphorsulfonic acid.



Applications in Drug Development and Asymmetric Synthesis

(+)-Camphor-10-sulfonic acid is a cornerstone in the synthesis and purification of chiral molecules, particularly in the pharmaceutical industry.

Chiral Resolution of Racemic Mixtures

One of the most prominent applications of (+)-CSA is as a chiral resolving agent for racemic mixtures of basic compounds, such as amines.[4][6] It reacts with a racemic base to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the base can be recovered by treatment with a non-chiral base.

Experimental Protocol: Chiral Resolution of (±)-trans-2,3-diphenylpiperazine

The following protocol is an example of the use of (1S)-(+)-10-camphorsulfonic acid to resolve a racemic diamine.[7]

Materials:

- (±)-2,3-diphenylpiperazine (10 mmol)
- (1S)-(+)-10-camphorsulfonic acid (20 mmol)
- Dichloromethane (CH2Cl2) (100 mL)
- Aqueous Sodium Carbonate (Na₂CO₃) (2M)
- Brine
- Anhydrous Potassium Carbonate (K₂CO₃)

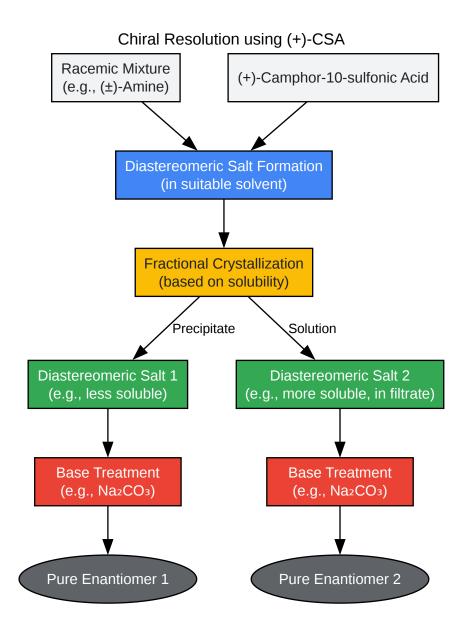
Procedure:



- In a suitable flask, dissolve 10 mmol of (±)-2,3-diphenylpiperazine and 20 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of CH₂Cl₂.
- Stir the mixture at 25°C for 24 hours. A precipitate will form.
- Filter the mixture to collect the precipitate (diastereomeric salt).
- Suspend the collected precipitate in a mixture of CH₂Cl₂ and 2M aqueous Na₂CO₃ and stir until the solid dissolves completely.
- Separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 10 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous K2CO3.
- Evaporate the solvent to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.

Diagram of Chiral Resolution Workflow





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Caption: General workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Catalysis

Beyond its use in resolution, (+)-CSA serves as a chiral Brønsted acid catalyst in a variety of stereoselective reactions. Its ability to create a chiral environment allows for the preferential formation of one enantiomer over the other. It has been effectively employed in reactions such



as enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones.[8] As an organocatalyst, it offers a metal-free, cheaper, and less toxic alternative to many traditional transition metal catalysts.[9]

Conclusion

(+)-Camphor-10-sulfonic acid is a powerful and indispensable chemical for researchers and professionals in drug development and organic synthesis. Its unique combination of strong acidity and inherent, well-defined chirality makes it a premier choice for the resolution of racemic compounds and for the catalysis of asymmetric reactions. The protocols and data presented in this guide underscore its utility and provide a foundation for its effective application in a laboratory setting.

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